Biphenyl-2-sulfonyl chloride
Description
Significance and Versatility in Organic Synthesis
Biphenyl-2-sulfonyl chloride serves as a crucial building block in the construction of various organic compounds. Its high reactivity and specificity make it a preferred choice for researchers. chemimpex.com The presence of the sulfonyl chloride functional group allows for efficient reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively. smolecule.com
The versatility of this compound is demonstrated in its wide-ranging applications:
Pharmaceutical and Agrochemical Industries: It is a key intermediate in the production of pharmaceuticals, particularly in the development of sulfonamide drugs with potential antibacterial and antiviral properties. chemimpex.comsmolecule.com Its derivatives have also found use in agrochemicals. chemimpex.com
Dye and Pigment Synthesis: The compound is utilized in the synthesis of dyes and pigments, contributing to the enhancement of color properties in various materials. chemimpex.com
Polymer Chemistry: In the field of polymer science, it can act as a coupling agent, improving the mechanical and thermal stability of specialty polymers. chemimpex.com
Material Science: It is also applied in surface modification to improve adhesion, making it valuable in the development of coatings and adhesives. chemimpex.com
The reactions involving this compound are diverse. Nucleophilic substitution is a primary reaction pathway, where the chloride is displaced by various nucleophiles. smolecule.com Additionally, the biphenyl (B1667301) structure itself can undergo electrophilic aromatic substitution, allowing for the introduction of further functional groups onto the aromatic rings. smolecule.com
Historical Context and Evolution of Research on Sulfonyl Chlorides in Organic Chemistry
The journey of sulfonyl chlorides in organic chemistry is a foundational story that has significantly shaped modern synthetic methods for more than a century. The initial preparations of arylsulfonyl chlorides were developed through industrial processes, typically involving a two-step, one-pot reaction of arenes with chlorosulfuric acid. A classic example is the reaction of benzene (B151609) with chlorosulfuric acid to produce benzenesulfonic acid, which is then chlorinated to yield benzenesulfonyl chloride.
A pivotal moment in the history of sulfonyl chlorides came in 1932 with the discovery of the antibacterial activity of sulfonamides by Domagk, Mietzsch, and Klarer. This breakthrough, exemplified by the drug Prontosil, established the sulfonamide linkage as a critical motif in biologically active compounds and spurred extensive research in medicinal chemistry.
Early synthetic methods for preparing sulfonyl chlorides often required harsh conditions, such as high temperatures and the use of aggressive chlorinating agents like phosphoryl chloride and phosphorus pentachloride. These methods were often inefficient, requiring an excess of reagents and producing toxic byproducts.
The evolution of this field has been marked by the development of milder and more selective synthetic procedures. Modern approaches focus on improved functional group tolerance and less hazardous reaction conditions. For instance, the use of reagents like 2,4,6-trichloro-1,3,5-triazine allows for chlorination under neutral conditions. More recent innovations include the late-stage formation of sulfonyl chlorides from primary sulfonamides using pyrilium reagents. The development of gas-free methods to access sulfonyl functional groups using reagents like DABSO (a sulfur dioxide surrogate) further highlights the ongoing progress in this area. d-nb.info
Current Research Landscape and Future Directions for this compound
While extensive research exists for sulfonyl chlorides in general, specific research directly utilizing this compound appears to be more niche. smolecule.com However, the reactivity and applications of related compounds provide insights into its potential. The desulfitative cross-coupling of sulfonyl chlorides has emerged as a significant area of research, where these compounds can be coupled with a wide range of nucleophiles under transition metal catalysis. sioc-journal.cn
Current research on sulfonyl chlorides focuses on developing more efficient and environmentally benign synthetic methods. This includes the use of photocatalysis for the synthesis of sulfonyl chlorides from various precursors like aryldiazonium salts. acs.org These methods aim to overcome the limitations of traditional oxidative chlorination, such as harsh reaction media and limited functional group tolerance. acs.org
Future research directions for this compound are likely to involve:
Exploration of Novel Catalytic Systems: Investigating new transition metal catalysts and photocatalysts to expand the scope of its cross-coupling reactions. sioc-journal.cnacs.org
Synthesis of Novel Bioactive Molecules: Utilizing this compound as a key building block in the synthesis of new pharmaceutical agents, particularly in the development of selective receptor antagonists and antivirulence drugs. frontiersin.orgnih.gov
Development of Advanced Materials: Exploring its use in the creation of novel polymers and materials with tailored properties. chemimpex.com
Green Chemistry Approaches: Focusing on the development of more sustainable synthetic routes for its preparation and reactions, minimizing waste and the use of hazardous reagents. d-nb.info
Nomenclature and Related Chemical Structures
The systematic IUPAC name for this compound is 2-phenylbenzenesulfonyl chloride . smolecule.comalfa-chemistry.com It is also known by several synonyms, including [1,1'-Biphenyl]-2-sulfonyl chloride and 2-Phenylbenzenesulphonyl chloride. alfa-chemistry.comchemicalbook.com
The chemical structure of this compound is characterized by a biphenyl group where a sulfonyl chloride (-SO₂Cl) group is attached to the 2-position of one of the phenyl rings.
Several related chemical structures are of interest in similar fields of research. These compounds share structural similarities with this compound but possess different substituents on the biphenyl rings or variations in the sulfonyl group, which can influence their reactivity and biological activity.
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | Lacks the second phenyl ring. smolecule.com |
| Phenylmethanesulfonyl chloride | 133-76-6 | C₇H₇ClO₂S | The sulfonyl chloride is attached to a methyl group which is then attached to the phenyl ring. smolecule.com |
| 4,4'-Dinitro-[1,1'-biphenyl]-2-sulfonyl chloride | 420111-92-8 | C₁₂H₇ClN₂O₆S | Contains two nitro groups on the biphenyl rings. nih.gov |
| 4'-Chloro-[1,1'-biphenyl]-2-sulfonylchloride | 887344-37-8 | C₁₂H₈Cl₂O₂S | Contains an additional chlorine atom on the second phenyl ring. chemscene.com |
| Biphenyl-4,4'-disulfonyl dichloride | 2352-33-2 | C₁₂H₈Cl₂O₄S₂ | Contains two sulfonyl chloride groups, one on each phenyl ring. academicjournals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKNADFNRIRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373485 | |
| Record name | 2-Phenylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-90-6 | |
| Record name | 2-Phenylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Biphenyl 2 Sulfonyl Chloride
Chlorosulfonation of Biphenyl (B1667301)
The direct chlorosulfonation of biphenyl is a classic example of electrophilic aromatic substitution. However, this method is inherently non-selective for the synthesis of the ortho isomer (Biphenyl-2-sulfonyl chloride). The substitution pattern is governed by the electronic and steric properties of the phenyl substituent on the benzene (B151609) ring. While the phenyl group is an ortho, para-director, steric hindrance at the ortho positions significantly favors substitution at the para position.
Research on the homogeneous monosulfonation of biphenyl with concentrated sulfuric acid indicates that the reaction takes place predominantly at the para-position, often accounting for more than 90% of the product mixture website-files.com. This inherent regioselectivity makes the direct chlorosulfonation route inefficient for obtaining this compound in high yield, as separating the 2-isomer from the much more abundant 4-isomer is challenging.
Table 1: Isomer Distribution in the Monosulfonation of Biphenyl Data derived from studies using concentrated sulfuric acid, which models the regiochemical outcome of direct electrophilic attack.
Position of Substitution Approximate Yield (%) Governing Factor ortho (2-position) <10% Steric Hindrance meta (3-position) Trace Electronic Deactivation para (4-position) >90% Electronic Activation & Steric Accessibility
Table of Mentioned Compounds
Compound Name This compound Biphenyl Chlorosulfonic Acid Sulfuryl Chloride Biphenyl-2-sulfonic acid Thionyl Chloride Phosphorus Pentachloride N,N-dimethylformamide (DMF) Biphenyl-4-sulfonyl chloride 2-aminobiphenyl Sodium Nitrite Hydrochloric Acid 2-biphenyldiazonium chloride Sulfur Dioxide Copper(I) Chloride Nitrogen Phosphoryl Chloride
Advanced Synthetic Strategies for Sulfonyl Chlorides
The synthesis of sulfonyl chlorides has evolved beyond traditional methods, which often rely on harsh reagents. Advanced strategies focus on milder conditions, greater functional group tolerance, and improved reaction efficiency. These modern techniques include innovative oxidative chlorination reactions and sonochemical approaches that offer significant advantages in chemical manufacturing.
Oxidative chlorination is a primary method for preparing sulfonyl chlorides from various sulfur-containing precursors, such as thiols and their derivatives. organic-chemistry.org This process involves the simultaneous oxidation of the sulfur atom and its chlorination. Various reagent systems have been developed to achieve this transformation efficiently. For instance, the combination of hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂) or with zirconium tetrachloride (ZrCl₄) provides a highly reactive medium for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.org These methods are noted for their high yields, very short reaction times, and mild conditions, avoiding the use of more hazardous reagents. organic-chemistry.org
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. researchgate.net In the context of sulfonyl chloride synthesis, photocatalytic methods enable the activation of precursors under exceptionally mild conditions, typically at room temperature and with visible light irradiation. researchgate.netacs.org
One notable approach employs a heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts with yields ranging from 50-95%. acs.org This method is compatible with a wide array of functional groups, including halides, esters, and nitro groups, offering a sustainable alternative to classical methods like the Meerwein chlorosulfonylation reaction. acs.org The reaction proceeds via a single-electron transfer (SET) from the photocatalyst, which has been excited by visible light. acs.orgnih.gov
Another photocatalytic system utilizes fac[Ir(ppy)₃] as the photoredox catalyst to mediate the synthesis of β-hydroxysulfones from sulfonyl chlorides and styrenes in the presence of water. acs.org This process demonstrates the generation of sulfonyl radicals from sulfonyl chlorides via single electron transfer from the excited state of the iridium catalyst. acs.org Such photocatalytic strategies highlight the potential for generating sulfonyl chlorides and utilizing them in sequential, one-pot reactions to build molecular complexity. acs.org
Table 1: Examples of Photocatalytic Synthesis of Sulfonyl Chlorides and Related Reactions
| Photocatalyst | Substrate | Reagent(s) | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Potassium Poly(heptazine imide) | Arenediazonium Salts | SO₂ (via Thionyl Chloride) | Aryl Sulfonyl Chloride | 50-95% | acs.org |
| fac[Ir(ppy)₃] | Aryl Sulfonyl Chlorides | α-Methylstyrene, Water | β-Hydroxysulfone | Up to 97% | acs.org |
| [Cu(dap)₂Cl] | 1-Hexene | CF₃SO₂Cl | Trifluoromethylated Sulfonyl Chloride | - | acs.org |
N-chloroamides, particularly N-Chlorosuccinimide (NCS), have been established as safe and effective reagents for the oxidative chlorination of sulfur compounds to form sulfonyl chlorides. organic-chemistry.org Traditional methods often use chlorine gas, which is hazardous and requires careful handling. organic-chemistry.orgthieme-connect.de NCS provides a milder, more controllable, and safer alternative. organic-chemistry.org
The reaction is typically performed by treating a thiol derivative with NCS in a suitable solvent system. A smooth oxidation of various thiol derivatives, including thioacetates and thiocarbamates, can be achieved using a combination of NCS and dilute hydrochloric acid in acetonitrile, affording the corresponding sulfonyl chlorides in good to excellent yields (up to 96%). organic-chemistry.org The byproduct of this reaction, succinimide, is water-soluble and easily removed, simplifying purification. organic-chemistry.org
This methodology can be integrated into one-pot procedures for the synthesis of sulfonamides and sulfonyl azides. organic-chemistry.orgnih.gov The sulfonyl chloride is generated in situ from a thiol using NCS, tetrabutylammonium chloride, and water, and then immediately reacted with an amine or sodium azide without isolation of the intermediate. organic-chemistry.orgnih.gov This approach is efficient, operates at room temperature, and offers high chemoselectivity. organic-chemistry.org
Table 2: Synthesis of Sulfonyl Chlorides using N-Chlorosuccinimide (NCS)
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| S-Phenylthioacetate | NCS, 2M HCl, MeCN, 10-20°C | Benzenesulfonyl Chloride | 96% | organic-chemistry.orgthieme-connect.de |
| S-Dodecylthioacetate | NCS, 2M HCl, MeCN, 10-20°C | Dodecanesulfonyl Chloride | 90% | organic-chemistry.orgthieme-connect.de |
| S-Alkylisothiourea Salts | NCS, 2M HCl, MeCN | Alkanesulfonyl Chlorides | Good to Excellent | organic-chemistry.org |
| Various Thiols | NCS, TBAC, H₂O, MeCN | Sulfonyl Chloride (in situ) | High | organic-chemistry.org |
Sonochemistry utilizes high-intensity ultrasound irradiation (typically 20 kHz–10 MHz) to induce chemical reactions. wikipedia.org The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. wikipedia.orgorganic-chemistry.org This collapse generates transient "hot spots" with extremely high local temperatures (up to 5000 K), pressures (>1000 atm), and cooling rates (>10¹¹ K/s), creating unique conditions for chemical reactivity. wikipedia.org
The application of ultrasound in organic synthesis can lead to significant rate accelerations, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net These improvements stem from both the physical and chemical effects of cavitation. Physical effects include enhanced mass transport and the breakdown of intermolecular forces, which is particularly effective in heterogeneous (solid-liquid) systems. organic-chemistry.org
Ultrasound-assisted synthesis is considered a green chemistry approach as it can reduce reaction times, decrease energy consumption, and sometimes enable reactions in environmentally benign solvents like water. organic-chemistry.orgucl.ac.uk For example, ultrasound has been shown to promote various organic reactions, including condensations, additions, and coupling reactions, often with improved yields and in shorter times than silent (non-sonicated) reactions. researchgate.net The synthesis of (E)-β-iodo vinylsulfones from alkynes and sulfonyl hydrazides, for instance, benefits from the speed and efficiency offered by ultrasound irradiation. organic-chemistry.org The extreme conditions generated during cavitation can promote radical or ionic reaction pathways, providing a powerful tool for activating substrates and facilitating the synthesis of complex molecules. ucl.ac.ukksu.edu.sa
Sonochemical Synthesis Approaches
Stereoselective Synthesis of this compound and its Analogs
The synthesis of chiral analogs of this compound, particularly chiral sulfinyl compounds, is an area of significant interest. While the direct asymmetric synthesis of the sulfonyl chloride itself is less common, it serves as a key precursor for conversion into various chiral sulfur-containing functional groups.
A well-established strategy for creating chiral sulfoxides is the Andersen method, which relies on the diastereoselective synthesis of sulfinate esters. acs.org This involves reacting a sulfonyl chloride with a chiral alcohol, such as (1R,2S,5R)-(-)-menthol, to form a diastereomeric mixture of sulfinate esters. acs.org These diastereomers can often be separated by crystallization. Subsequent reaction of a separated diastereomer with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration at the sulfur center to yield an enantiomerically enriched sulfoxide (B87167).
Another approach involves the in-situ reduction of sulfonyl chlorides to generate a reactive species that can be trapped by a chiral amine to form sulfinamides. acs.orgresearchgate.net While reactions with chiral amines have shown modest diastereoselectivity, this route provides a direct pathway to chiral sulfinamide analogs from sulfonyl chlorides. acs.org The development of catalytic asymmetric methods for the synthesis of chiral sulfinates from sulfites and chlorosulfites in the presence of chiral amines, such as Cinchona alkaloids, also represents a viable, though less direct, strategy for accessing chiral sulfur compounds ultimately derivable from a sulfonyl chloride precursor. acs.org
Scale-Up and Industrial Production Considerations
The transition from laboratory-scale synthesis to industrial production of this compound involves addressing challenges related to reaction conditions, safety, efficiency, and cost. The primary route for manufacturing aryl sulfonyl chlorides, including this compound, often involves chlorosulfonation, a process that utilizes harsh and corrosive reagents. mdpi.comresearchgate.net Consequently, significant process development is required to ensure a safe, reliable, and economically viable large-scale operation.
Key considerations for the industrial production of this compound include the choice of reactor type, management of hazardous reagents and byproducts, and process optimization to maximize yield and throughput. Traditional batch processing, while straightforward to implement in a lab, presents several difficulties when scaled up. These include managing the high exothermicity of the reaction, controlling the release of hazardous gases like hydrogen chloride, and ensuring consistent product quality across large volumes. mdpi.comacs.org
Modern approaches increasingly favor continuous flow chemistry to mitigate the risks and inefficiencies of batch production. researchgate.net Continuous manufacturing, utilizing systems like continuous stirred-tank reactors (CSTRs), offers superior control over reaction parameters such as temperature and residence time. mdpi.com This enhanced control leads to improved safety, higher spacetime yields, and more consistent product quality. mdpi.comresearchgate.net Automation and real-time process monitoring are integral to these systems, allowing for precise control and immediate response to any deviations, which is critical when handling hazardous materials like chlorosulfonic acid. mdpi.com
The choice of materials for the manufacturing equipment is another critical factor. The highly corrosive nature of reagents such as chlorosulfonic acid and the hydrochloric acid-rich process liquors necessitates the use of specialized reactors. acs.org Glass-lined or plastic-lined vessels are often required to prevent corrosion of standard mild or stainless steel equipment. acs.org
Furthermore, the isolation and purification of the final product on a large scale require robust and efficient methods. The process often involves quenching the reaction mixture in water or an aqueous solution, which can be highly exothermic and requires careful control. researchgate.net The subsequent filtration, washing, and drying of the solid this compound product must be optimized to minimize product loss and ensure high purity. The use of co-solvents during precipitation can improve the physical properties of the product, such as flowability, making it easier to handle in an industrial setting. researchgate.net
Research Findings and Process Comparison
Research into the scalable production of aryl sulfonyl chlorides highlights a significant shift from batch to continuous flow processes. Studies demonstrate that continuous manufacturing can substantially improve spacetime yield, a key metric for industrial efficiency. For example, in a comparable aryl sulfonyl chloride synthesis, an optimized batch process produced approximately 65 grams in 6.5 hours. mdpi.com In contrast, a continuous flow process was capable of producing 500 grams in 12 hours using only twice the volume of the corrosive reagent, showcasing a significant improvement in process intensity and safety. mdpi.com
The following interactive data table compares key parameters and outcomes for a representative batch synthesis versus a continuous flow synthesis for an aryl sulfonyl chloride, illustrating the advantages of modern manufacturing techniques applicable to this compound.
| Parameter | Optimized Batch Process | Continuous Flow Process |
|---|---|---|
| Production Scale | ~65 g | ~500 g |
| Production Time | 6.5 hours | 12 hours |
| Reactor Type | Round-bottom flask | Continuous Stirred-Tank Reactors (CSTRs) |
| Process Control | Manual addition and monitoring | Automated, gravimetric feedback controllers |
| Spacetime Yield | Lower | Significantly Improved |
| Safety Considerations | Difficult to control off-gassing and exotherms | Enhanced control over reaction conditions |
| Environmental Factor (E-factor) | High (e.g., ~80 initially) | Reduced (e.g., ~12) |
Chemical Reactivity and Reaction Mechanisms of Biphenyl 2 Sulfonyl Chloride
Friedel-Crafts Reactions Involving Sulfonyl Chlorides
Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds to aromatic rings. While classically associated with alkylation and acylation, the principles of this reaction can be extended to sulfonylation.
Friedel-Crafts sulfonylation is a key method for the synthesis of diaryl sulfones. This reaction involves the electrophilic substitution of an aromatic compound with a sulfonylating agent, such as a sulfonyl chloride, in the presence of a Lewis acid catalyst. scispace.com The reaction of biphenyl-2-sulfonyl chloride with another aromatic compound would proceed via the formation of a sulfonyl cation, which then attacks the aromatic ring to form a sulfone.
The use of solid acid catalysts, such as zeolites and metal-exchanged clays, has been explored as an environmentally friendly alternative to traditional Lewis acids like aluminum chloride. scispace.comresearchgate.net These solid acids can be reused and often lead to higher regioselectivity, favoring the formation of specific isomers. scispace.comresearchgate.net For instance, the sulfonylation of toluene (B28343) with various sulfonylating agents over solid acids shows a high preference for the para-substituted product. scispace.com
The general mechanism for Friedel-Crafts sulfonylation is depicted below:
Formation of the electrophile: The sulfonyl chloride coordinates with the Lewis acid, making the sulfur atom more electrophilic.
Nucleophilic attack: The aromatic ring attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (sigma complex).
Rearomatization: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the diaryl sulfone.
| Sulfonylating Agent | Aromatic Substrate | Catalyst | Key Observation | Reference |
|---|---|---|---|---|
| Arenesulfonyl chlorides | Arenes | Reusable solid acids (e.g., Fe³⁺-montmorillonite, zeolite beta) | Mild and efficient method for sulfone synthesis. | scispace.comresearchgate.net |
| p-Toluenesulfonic anhydride (B1165640) | Toluene | AlCl₃ in nitromethane | Study of substituent effects on reaction rates. | core.ac.uk |
The biphenyl (B1667301) moiety itself is susceptible to Friedel-Crafts acylation and alkylation. These reactions introduce acyl and alkyl groups, respectively, onto one of the phenyl rings. The position of substitution is directed by the existing substituent and the reaction conditions.
Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst. nih.gov For biphenyl, acylation predominantly occurs at the para-position (C4) due to steric hindrance at the ortho-positions and the electronic directing effect of the phenyl group. For example, the reaction of biphenyl with acetyl chloride in the presence of aluminum chloride yields 4-acetylbiphenyl. acs.org
Friedel-Crafts Alkylation: Alkylation of biphenyl with an alkyl halide and a Lewis acid catalyst introduces an alkyl group. umkc.edustudymind.co.uk Similar to acylation, the substitution generally favors the para-position. For instance, the reaction of biphenyl with t-butyl chloride and aluminum chloride produces 4-t-butylbiphenyl. acs.org However, a notable variation occurs with trimethylacetyl chloride, which, instead of acylating, decarbonylates to form a t-butyl carbocation, leading to the alkylated product. acs.org
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Acylation | Biphenyl, Acetyl chloride, AlCl₃ | 4-Acetylbiphenyl | acs.org |
| Acylation | Biphenyl, Succinic anhydride, AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |
| Alkylation | Biphenyl, t-Butyl chloride, AlCl₃ | 4-t-Butylbiphenyl | acs.org |
| Alkylation (via decarbonylation) | Biphenyl, Trimethylacetyl chloride, AlCl₃ | 4-t-Butylbiphenyl | acs.org |
Redox Reactions of the Sulfonyl Chloride Moiety
The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6), making it susceptible to reduction. These redox reactions offer pathways to various other sulfur-containing functional groups.
Deoxygenation of sulfonyl chlorides can lead to the formation of sulfenyl electrophiles (sulfur in the +2 oxidation state). nih.govmit.eduresearchgate.net This transformation typically requires a reducing agent. A notable method involves an organophosphorus-catalyzed deoxygenation, where a phosphine (B1218219) catalyst in the presence of a hydrosilane reductant facilitates the removal of oxygen atoms. nih.govmit.eduresearchgate.net This approach has been successfully used for the electrophilic sulfenylation of various nucleophiles, including indoles. nih.govmit.eduresearchgate.net The reaction is believed to proceed through a P(III)/P(V)=O redox cycle. nih.govmit.eduresearchgate.net
Another strategy, termed "dual-substrate deoxygenation," allows for the synthesis of thioethers and thioesters from sulfonyl chlorides and alcohols or carboxylic acids, respectively. organic-chemistry.orgacs.org This process also utilizes an organophosphorus catalyst and a silane (B1218182) reductant, avoiding the need for odorous and unstable thiols. organic-chemistry.orgacs.org
Catalytic deoxygenation of sulfonyl chlorides represents an efficient and atom-economical approach to generating reactive sulfur species. nih.govmit.eduresearchgate.net The use of a small-ring phosphine (phosphetane) as a catalyst, in conjunction with a terminal reductant like a hydrosilane, enables the twofold deoxygenation of the sulfonyl group. nih.govmit.eduresearchgate.net This catalytic cycle often involves a stable phosphine oxide as a precatalyst, which is reduced in situ to the active phosphine catalyst. organic-chemistry.orgacs.org Mechanistic studies suggest the involvement of a thiophosphonium ion as an off-cycle resting state. nih.govmit.eduresearchgate.net This methodology has proven to be tolerant of a wide range of functional groups. nih.govmit.eduresearchgate.net
| Catalyst System | Process | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Phosphetane/Hydrosilane | Deoxygenative Sulfenylation | Sulfenylated compounds (e.g., sulfenylindoles) | P(III)/P(V)=O redox cycling; broad functional group tolerance. | nih.govmit.eduresearchgate.net |
| Phosphine oxide (precatalyst)/Phenylsilane | Dual-Substrate Deoxygenation | Thioethers, Thioesters | Avoids the use of thiols; operationally simple. | organic-chemistry.orgacs.org |
Derivatization and Functionalization Strategies
The sulfonyl chloride group in this compound is a versatile handle for introducing a wide array of functional groups. chemimpex.com The most common derivatization is the reaction with nucleophiles to form sulfonamides and sulfonate esters.
Sulfonamide Formation: Reaction with primary or secondary amines readily yields the corresponding sulfonamides. This is a fundamental transformation in the synthesis of many pharmaceutical compounds. chemimpex.com
Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base produces sulfonate esters.
Hydride Reduction: While sulfonyl chlorides are typically reduced to thiols with strong reducing agents like lithium aluminum hydride, in certain cases, the chlorosulfonyl group can act as a leaving group. researchgate.netcdnsciencepub.comcdnsciencepub.com This has been observed for some γ-sulfone sulfonyl chlorides, which undergo reduction to the corresponding ethyl sulfones. researchgate.netcdnsciencepub.comcdnsciencepub.com
Conversion to other Functional Groups: The sulfonyl chloride can be converted to other sulfur-containing functionalities. For example, palladium-catalyzed insertion of sulfur dioxide into alkenyl triflates followed by trapping with an electrophilic fluorine source can yield sulfonyl fluorides, which are valuable in chemical biology. nih.gov While this is not a direct derivatization of this compound, it highlights the broader reactivity patterns of related sulfur compounds.
The derivatization of complex molecules at a late stage is a powerful strategy in drug discovery and development. researchgate.net The reactivity of the sulfonyl chloride group makes it an excellent candidate for such late-stage functionalization. researchgate.net
Formation of Sulfonylated Derivatives and Complex Molecular Structures
The primary reactivity of this compound lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines and alcohols, to yield sulfonamides and sulfonate esters, respectively. smolecule.com This reactivity is fundamental to its application in constructing more complex molecular architectures.
The formation of sulfonamides is a particularly significant reaction of this compound. chemimpex.com It reacts efficiently with primary and secondary amines to form stable sulfonamide linkages. smolecule.comchemimpex.com This reaction is crucial in medicinal chemistry, as the sulfonamide group is a key pharmacophore in various therapeutic agents. sigmaaldrich.com The biphenyl moiety itself can be further functionalized, adding to the structural diversity of the resulting molecules. rsc.org
The general mechanism for the formation of a sulfonamide from this compound and an amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion, typically in the presence of a base to neutralize the liberated hydrochloric acid.
Table 1: Examples of Sulfonylated Derivatives from this compound
| Reactant (Nucleophile) | Product Class | Significance |
| Primary/Secondary Amine | Sulfonamide | Key structural motif in pharmaceuticals. smolecule.comsigmaaldrich.com |
| Alcohol/Phenol | Sulfonate Ester | Important intermediates in organic synthesis. smolecule.commdpi.com |
The reactivity of the sulfonyl chloride group allows for its use in the synthesis of complex, multi-functional molecules. For instance, it can be used to create ligands for metal-organic frameworks (MOFs) or to build intricate structures for materials science applications. chemimpex.comibs.re.kr The ability to form robust sulfonamide and sulfonate ester bonds makes this compound a reliable reagent for creating elaborate molecular frameworks. chemimpex.com
Modification of Surfaces with Sulfonyl Chloride
The reactive nature of the sulfonyl chloride group can be harnessed to chemically modify surfaces, thereby altering their physical and chemical properties. This process, known as surface functionalization, is critical in various fields, including materials science and analytical chemistry. chemimpex.com
This compound can be used to introduce the biphenyl-2-sulfonyl moiety onto a variety of surfaces that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. The sulfonyl chloride reacts with these surface groups to form stable, covalent sulfonate ester or sulfonamide linkages.
This surface modification can impart several desirable characteristics:
Enhanced Adhesion: The introduction of the biphenyl-2-sulfonyl group can improve the adhesion of coatings and adhesives to the surface. chemimpex.com
Altered Hydrophilicity/Hydrophobicity: The bulky, aromatic biphenyl group can increase the hydrophobicity of a surface, which can be useful for creating water-repellent materials.
Platform for Further Functionalization: The attached biphenyl group can serve as a handle for subsequent chemical reactions, allowing for the multi-step construction of complex surface architectures.
A key application of this technology is in the preparation of materials for chromatography and other analytical techniques. By modifying the surface of a stationary phase (e.g., silica (B1680970) gel), its selectivity and performance can be tailored for specific separations. chemimpex.com
Table 2: Applications of Surface Modification using this compound
| Application Area | Purpose of Modification | Resulting Property |
| Materials Science | Improve adhesion for coatings and adhesives | Enhanced bonding strength chemimpex.com |
| Analytical Chemistry | Derivatization of analytes for chromatography | Improved separation and detection chemimpex.com |
| Polymer Chemistry | Enhance thermal stability and mechanical properties | Increased material durability chemimpex.com |
The mechanism of surface modification is analogous to the solution-phase reactions of this compound. The surface-bound nucleophiles attack the sulfonyl chloride, leading to the formation of a covalent bond and the release of hydrogen chloride. The efficiency of this process depends on factors such as the nature of the surface, the reaction conditions (e.g., solvent, temperature), and the presence of a base to scavenge the HCl produced.
Applications of Biphenyl 2 Sulfonyl Chloride in Medicinal Chemistry and Pharmaceutical Development
Synthesis of Biologically Active Sulfonamide Derivatives
The versatility of biphenyl-2-sulfonyl chloride as a reagent facilitates the synthesis of numerous biologically active sulfonamide derivatives. chemimpex.com The sulfonamide functional group is a key pharmacophore in a multitude of drugs, and this compound provides an accessible pathway to incorporate the biphenyl (B1667301) moiety, which is known to enhance or confer specific biological properties. chemimpex.comnih.gov
Antibacterial Agents
This compound is instrumental in developing novel antibacterial agents. Researchers have synthesized new series of biphenyl sulfonamide derivatives by reacting the chloride with appropriate primary amines. ijcce.ac.irijcce.ac.ir These efforts have yielded compounds with significant antibacterial potential.
For instance, a study utilizing ultrasound irradiation for synthesis produced seven new biphenyl sulfonamide derivatives. ijcce.ac.irijcce.ac.ir Among these, specific compounds demonstrated notable efficacy against Salmonella typhi. ijcce.ac.irijcce.ac.ir Another line of research has focused on biphenylglyoxamide-based small molecular antimicrobial peptide (AMP) mimics. mdpi.comnih.gov Structure-activity relationship studies revealed that the biphenyl backbone is particularly important for activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov The most potent of these mimics, a chloro-substituted quaternary ammonium (B1175870) iodide salt, showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria. mdpi.comnih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Class | Derivative/Compound | Target Bacteria | Activity/Finding | Reference(s) |
|---|---|---|---|---|
| Biphenyl Sulfonamides | Compound 2 | S. typhi | MIC = 25 µg/disc | ijcce.ac.irijcce.ac.ir |
| Biphenyl Sulfonamides | Compound 4 | S. typhi | MIC = 20, 25 µg/disc | ijcce.ac.irijcce.ac.ir |
| Biphenylglyoxamides | Chloro-substituted quaternary ammonium iodide salt 15c | S. aureus | MIC = 8 µM | mdpi.comnih.gov |
| Biphenylglyoxamides | Chloro-substituted quaternary ammonium iodide salt 15c | E. coli | MIC = 16 µM | mdpi.comnih.gov |
| Biphenylglyoxamides | Chloro-substituted quaternary ammonium iodide salt 15c | P. aeruginosa | MIC = 63 µM | mdpi.comnih.gov |
MIC: Minimum Inhibitory Concentration
Antifungal Agents
Derivatives synthesized from this compound have also demonstrated promising antifungal properties. In a study where several new biphenyl sulfonamide derivatives were created, one compound containing a phenylhydrazine (B124118) moiety (compound 6) displayed significant activity against the fungal strain Aspergillus fumigatus. ijcce.ac.irijcce.ac.ir Furthermore, research into 8-hydroxyquinolines has shown that sulfonates incorporating a biphenyl group exhibit potent antifungal activity against Aspergillus niger and Penicillium spinulosum, with inhibition zones comparable to the standard drug fluconazole. mdpi.com
Table 2: Antifungal Activity of this compound Derivatives
| Compound Class | Derivative/Compound | Target Fungi | Activity/Finding | Reference(s) |
|---|---|---|---|---|
| Biphenyl Sulfonamide | Compound 6 | A. fumigatus | MIC = 50 µg/disc | ijcce.ac.irijcce.ac.ir |
| 8-Hydroxyquinoline Sulfonate | Biphenyl sulfonate | A. niger | Inhibition Zone = 10 mm | mdpi.com |
| 8-Hydroxyquinoline Sulfonate | Biphenyl sulfonate | P. spinulosum | Inhibition Zone = 12 mm | mdpi.com |
MIC: Minimum Inhibitory Concentration
Antioxidant Compounds
The quest for effective antioxidant agents has led to the investigation of biphenyl sulfonamides. Several studies have confirmed that derivatives of this compound possess notable antioxidant capabilities. ijcce.ac.irijcce.ac.ir In one such study, all seven newly synthesized biphenyl sulfonamide derivatives showed good antioxidant activity, with one compound (compound 6) being the most potent, exhibiting 93.57% radical scavenging activity (%RSA). ijcce.ac.irijcce.ac.ir The presence of a phenyl hydrazine (B178648) moiety in this particular compound was suggested to be responsible for its remarkable antioxidant effect. ijcce.ac.ir Other research indicates that the inclusion of heteroatoms and specific functional groups, such as the sulfonyl chloride group itself, can enhance the antioxidant effectiveness of sulfonamide derivatives. imist.ma
Table 3: Antioxidant Activity of this compound Derivatives
| Compound Class | Derivative/Compound | Assay | Activity/Finding | Reference(s) |
|---|---|---|---|---|
| Biphenyl Sulfonamide | Compound 6 | DPPH Radical Scavenging | 93.57 %RSA, IC50 = 0.0140 mg/mL | ijcce.ac.irijcce.ac.ir |
| Imidazole[1,2-a]pyridine-sulfonamides | General observation | Computational approach | The SO2Cl group enhances antioxidant activity. | imist.ma |
RSA: Radical Scavenging Activity; IC50: Half-maximal Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl
Anticancer and Antitumor Agents
A significant area of application for this compound is in the synthesis of anticancer and antitumor agents. nih.govptfarm.plmdpi.com The biphenyl moiety is a recognized structural motif in many compounds with antiproliferative properties. mdpi.com Researchers have developed numerous sulfonamide derivatives that show substantial anticancer activity both in vitro and in vivo. ptfarm.placademicjournals.org
For example, a series of biphenylsulfones demonstrated in vitro anticancer activity against human breast (MCF-7), liver (HEPG2), and colon (HCT116) cancer cell lines. ptfarm.pl Another study focused on biaryl sulfonamides built on 2-azabicycloalkane scaffolds, which inhibited the growth of certain cell lines with IC50 values comparable to the established chemotherapy drug cisplatin. nih.gov Biphenyl-4-sulfonyl chloride, a related isomer, is also used as a reactant in the preparation of anilinopyrimidinesulfonamides as potential anticancer agents. sigmaaldrich.com The synthesis of arylsulfonamide derivatives inspired by natural compounds, such as sargassulfamide A, has also utilized biphenylsulfonyl chloride as a key starting material. nih.gov
Table 4: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line(s) | Activity/Finding | Reference(s) |
|---|---|---|---|---|
| Biphenylsulfones | Bisthiourea compound 8 | MCF-7 (Breast), HEPG2 (Liver) | IC50 = 6.93 µg/mL (MCF-7), 4.0 µg/mL (HEPG2) | ptfarm.pl |
| Biaryl Sulfonamides on 2-Azabicycloalkane Scaffold | Various derivatives | Glioblastoma, Medulloblastoma, Hepatocellular carcinoma | Some derivatives showed IC50 values comparable to cisplatin. | nih.gov |
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | Compound 3 | HCT-116 (Colon), BT-549 (Breast) | Moderate activity with GI% of 17.37% and 17.64% respectively. | mdpi.com |
| Arylsulfonamides | N-(4-(N-([1,1'-Biphenyl]-2-yl)sulfamoyl)phenyl)-2-(trifluoromethyl)benzamide (10a) | Not specified | Synthesized as potential cytotoxic agent. | nih.gov |
IC50: Half-maximal Inhibitory Concentration; GI%: Growth Inhibition Percentage
Enzyme Inhibitors (e.g., Carbonic Anhydrase, Matrix Metalloproteinase, HIV-1 protease)
This compound is a precursor for the synthesis of potent and selective enzyme inhibitors, which are critical in treating a variety of diseases.
Carbonic Anhydrase (CA) Inhibitors: Biphenyl sulfonamide derivatives have been investigated as potential inhibitors of human carbonic anhydrase II (hCA II). ijcce.ac.irijcce.ac.ir In silico molecular docking studies have been performed to predict the binding mechanisms of these compounds, aiming to develop treatments for conditions like glaucoma. ijcce.ac.irijcce.ac.ir Hetaryl sulfonamides have also shown impressive inhibitory profiles against hCA I and hCA II. nih.gov
Matrix Metalloproteinase (MMP) Inhibitors: MMPs, particularly gelatinases like MMP-2 and MMP-9, are key targets in cancer research due to their role in tumor progression and metastasis. uliege.beuliege.be The sulfonamide group is incorporated into inhibitors to enhance enzyme-inhibitor binding. uliege.beuliege.be Biphenyl sulfonamide derivatives have been specifically designed to target the deep S1' subsite of gelatinases to achieve high selectivity. uliege.beuliege.be One such selective inhibitor, N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA), has been shown to inhibit MMP-2, -9, and -14 and reduce the migration of CD4+ T cells in patients with HTLV-I-associated myelopathy. nih.gov
HIV-1 Protease Inhibitors: The sulfonamide moiety is a crucial component in many established drugs, including HIV protease inhibitors like Amprenavir and Darunavir. ekb.eg While direct synthesis from this compound for these specific drugs is not detailed, its role as a key reagent for creating the foundational sulfonamide scaffold underscores its importance in this therapeutic area. ijcce.ac.irekb.eg
Table 5: Enzyme Inhibitory Activity of this compound Derivatives
| Target Enzyme | Compound Class/Derivative | Activity/Finding | Potential Application | Reference(s) |
|---|---|---|---|---|
| Carbonic Anhydrase II (hCA II) | Biphenyl Sulfonamides | Potential inhibitors based on in silico studies. | Glaucoma | ijcce.ac.irijcce.ac.ir |
| Matrix Metalloproteinase (MMP-2, -9, -14) | N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) | Selective inhibitor; inhibits migration of CD4+ T cells. | Inflammatory disorders, Cancer | nih.gov |
| Matrix Metalloproteinase (MMP-2, -9) | Biphenyl sulfonamide derivatives | Designed for high selectivity and potency (low nanomolar IC50). | Cancer | uliege.beuliege.beresearchgate.net |
| HIV-1 Protease | General Sulfonamides | The sulfonamide scaffold is a key component of protease inhibitors. | HIV/AIDS | ijcce.ac.irekb.eg |
Other Pharmacological Activities (e.g., Anti-inflammatory, Antidiabetic, Antiviral)
The therapeutic reach of compounds derived from this compound extends to several other important pharmacological areas.
Anti-inflammatory: Sulfonamides as a class are well-recognized for their anti-inflammatory properties. researchgate.net
Antidiabetic: In the field of diabetes treatment, novel biphenylsulfonamide derivatives have been designed and synthesized as glucagon (B607659) receptor antagonists. nih.gov One compound, 7aB-3, was found to decrease glucagon-induced glucose production in vitro and improve glucose tolerance in vivo, suggesting its therapeutic potential for type 2 diabetes. nih.gov
Antiviral: this compound is noted for its role in the development of antiviral agents. chemimpex.com While specific examples are part of broader research, the sulfonamide structure is a key element in drugs active against a range of viruses, including coxsackievirus, enteroviruses, and SARS-CoV-2. nih.govmdpi.com
Table 6: Other Pharmacological Activities of this compound Derivatives
| Activity | Compound Class/Derivative | Mechanism/Finding | Potential Application | Reference(s) |
|---|---|---|---|---|
| Anti-inflammatory | General Sulfonamides | General class property. | Inflammatory conditions | researchgate.net |
| Antidiabetic | Biphenylsulfonamide derivative (7aB-3) | Glucagon receptor antagonist; improves glucose tolerance. | Type 2 Diabetes | nih.gov |
| Antiviral | General Sulfonamides | The sulfonamide scaffold is a key pharmacophore in antiviral drugs. | Various viral infections | chemimpex.comnih.govmdpi.com |
Role as a Pharmaceutical Intermediate and Building Block
This compound is a key reagent in the synthesis of numerous pharmaceutical compounds. chemimpex.com Its sulfonyl chloride group readily reacts with amines and alcohols, enabling the formation of sulfonamides and sulfonate esters, respectively. smolecule.com This reactivity makes it an essential building block for constructing more complex molecules with desired pharmacological properties.
One notable application is in the development of antimicrobial agents. smolecule.com By reacting this compound with various primary amines, researchers have synthesized a series of biphenyl sulfonamide derivatives. ijcce.ac.ir These compounds have demonstrated significant antibacterial and antifungal activities, highlighting the potential of this scaffold in addressing infectious diseases. smolecule.comijcce.ac.ir
Furthermore, this compound serves as an intermediate in the creation of compounds targeting other biological pathways. For instance, it has been utilized in the synthesis of selective antagonists for the angiotensin II type 2 (AT2) receptor, which are of interest for their potential cardiovascular and neurological applications. frontiersin.orgnih.gov The biphenyl core provides a rigid framework that can be appropriately substituted to achieve high affinity and selectivity for the target receptor.
The versatility of this compound as a building block is further demonstrated by its use in the synthesis of inhibitors for enzymes such as sulfatases and matrix metalloproteinases (MMPs). academicjournals.orgresearchgate.net These enzymes are implicated in various pathological processes, including cancer, making their inhibitors promising therapeutic agents. academicjournals.org
A study on the synthesis of biphenyl sulfonamide derivatives highlighted the straightforward reaction of this compound with appropriate primary amines to yield novel compounds with potential biological activities. ijcce.ac.ir
| Starting Material | Reactant | Product Class | Potential Application |
| This compound | Primary Amines | Biphenyl Sulfonamides | Antimicrobial Agents ijcce.ac.ir |
| This compound | Substituted Amines | AT2 Receptor Antagonists | Cardiovascular/Neurological Drugs frontiersin.orgnih.gov |
| This compound | Various Nucleophiles | Sulfatase Inhibitors | Anticancer Agents researchgate.net |
| This compound | Amino Acid Derivatives | MMP Inhibitors | Anticancer Agents academicjournals.org |
Drug Design and Structure-Activity Relationship Studies
The this compound framework is amenable to systematic structural modifications, making it an excellent tool for drug design and structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of derivatives, researchers can elucidate the key structural features required for potent and selective biological activity.
In the development of selective AT2 receptor antagonists, for example, minor changes to the substituents on the sulfonamide portion of the molecule were found to significantly impact both the binding affinity and the functional activity of the compounds. frontiersin.orgnih.gov This highlights the sensitivity of the receptor to the chemical nature of the ligand.
SAR studies on biphenyl sulfonamide derivatives as antimicrobial agents have also yielded valuable insights. The nature and position of substituents on the biphenyl rings and the sulfonamide nitrogen can influence the antimicrobial spectrum and potency. ijcce.ac.ir For instance, certain substitutions may enhance activity against specific bacterial or fungal strains.
A recent study on aryl sulfoxides as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors demonstrated the importance of the sulfur oxidation state. While the sulfoxide (B87167) derivative showed activity, the corresponding sulfone (derived from a sulfonyl chloride) was inactive, underscoring the subtle structural requirements for biological function. acs.org
The following table summarizes the impact of structural modifications on the biological activity of this compound derivatives in the context of AT2 receptor antagonism:
| Compound Modification | Observed Effect on Activity | Reference |
| Alteration of sulfonamide substituents | Affects selectivity and functional activity | frontiersin.orgnih.gov |
| Introduction of a pyrazole (B372694) group | May provide binding opportunities to the AT1 receptor | frontiersin.orgnih.gov |
In Silico Studies and Molecular Docking for Target Identification and Binding Mechanisms
In silico methods, particularly molecular docking, have become indispensable tools in modern drug discovery, and the study of this compound derivatives is no exception. These computational techniques allow researchers to predict how these compounds might bind to their biological targets at the molecular level, providing insights that can guide the design of more potent and selective inhibitors.
For instance, molecular docking studies have been employed to understand the binding mechanisms of biphenyl sulfonamide derivatives with enzymes like dihydropteroate (B1496061) synthase (DHPS) and human carbonic anhydrase II (hCA II). ijcce.ac.irijcce.ac.ir DHPS is a key enzyme in the bacterial folate synthesis pathway, making it an attractive target for antibacterial drugs. ijcce.ac.ir Carbonic anhydrase inhibitors are used in the treatment of glaucoma. ijcce.ac.irijcce.ac.ir
In a study focused on novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists, molecular docking was used to comprehend the relationship between structural modifications, binding affinity, and functional activity. frontiersin.orgnih.gov These studies helped to elucidate the key binding sites where the compounds exhibit their antagonistic activity. frontiersin.org
Similarly, molecular modeling has been instrumental in the design of biphenyl and biphenyl ether inhibitors of sulfatases. researchgate.net By creating overlays of the designed inhibitors with the natural substrate of the enzyme, researchers can assess the potential for effective binding and inhibition.
The table below presents findings from molecular docking studies of biphenyl sulfonamide derivatives against various biological targets:
| Compound Series | Biological Target | Key Findings from Molecular Docking | Reference |
| Biphenyl Sulfonamide Derivatives | Dihydropteroate synthase (DHPS) | Predicted binding mechanisms to guide the development of potential antibacterial agents. ijcce.ac.irijcce.ac.ir | ijcce.ac.irijcce.ac.ir |
| Biphenyl Sulfonamide Derivatives | Human Carbonic Anhydrase II (hCA II) | Predicted binding mechanisms to find potential inhibitors for the treatment of glaucoma. ijcce.ac.irijcce.ac.ir | ijcce.ac.irijcce.ac.ir |
| Biphenylsulfonamide Derivatives | Angiotensin II Type 2 (AT2) Receptor | Elucidated key binding sites and the impact of structural modifications on antagonistic activity. frontiersin.org | frontiersin.orgnih.gov |
| Biphenyl and Biphenyl Ether Derivatives | Sulfatases | Guided the design of inhibitors by overlaying with the enzyme's natural substrate. researchgate.net | researchgate.net |
Applications in Materials Science and Polymer Chemistry
Coupling Agent in Polymer Production
The compound can also act as an initiator in controlled polymerization processes. Research has shown that sulfonyl chlorides can serve as initiators for metal-catalyzed living radical polymerization (LRP). cmu.edu This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures, such as star polymers. cmu.edu The reactivity of the sulfonyl chloride group is a key factor in the initiation step of these polymerizations. cmu.edu
Modification of Polymer Properties (e.g., Mechanical Properties, Thermal Stability)
A primary application of biphenyl-2-sulfonyl chloride in polymer chemistry is the modification of polymer properties. chemimpex.com By incorporating this molecule into a polymer matrix, it is possible to significantly enhance key characteristics such as mechanical strength and thermal stability. chemimpex.comchemimpex.com The rigid biphenyl (B1667301) structure, when integrated into polymer chains, can restrict segmental motion, leading to a higher glass transition temperature and improved heat resistance.
Table 1: Effects of this compound on Polymer Properties
| Property | Effect of Modification |
| Mechanical Properties | Improved strength and durability. chemimpex.com |
| Thermal Stability | Enhanced resistance to heat degradation. chemimpex.comchemimpex.com |
| Chemical Resistance | Increased resistance to chemical attack. chemimpex.com |
Surface Modification and Adhesion Enhancement
This compound is applied in materials science for the modification of surfaces to enhance adhesion. chemimpex.com The sulfonyl chloride group is highly reactive towards various functional groups, such as hydroxyl (-OH) and amine (-NH2) groups, which are often present on the surfaces of other materials. By reacting the compound with a substrate, a new surface layer with different chemical properties can be created.
This surface functionalization is valuable in the coatings and adhesives industries. chemimpex.com For instance, treating a polymer surface with this compound can make it more receptive to a coating or an adhesive, ensuring a stronger and more durable bond. This process is a chemical method of surface activation, which is critical for materials that are inherently non-receptive to bonding due to low surface energy. relyon-plasma.commdpi.com
Synthesis of Dyes and Pigments
The compound is also utilized as an intermediate in the synthesis of certain dyes and pigments. chemimpex.com The formation of sulfonamide linkages is a key reaction in creating complex and stable dye molecules. chemimpex.com The general process for creating organic pigments often involves sulfonation followed by a chlorination step to produce a sulfonyl chloride derivative, which is then reacted further. google.com this compound can be a precursor in these synthetic pathways, where the biphenyl moiety forms part of the final chromophore structure, influencing the color and fastness properties of the dye or pigment. chemimpex.com The introduction of sulfonyl-related groups is a common strategy in the manufacturing of various classes of dyes. epa.gov
Catalytic Applications of Biphenyl 2 Sulfonyl Chloride and Its Derivatives
Ligand Design for Transition Metal Catalysis
The biphenyl (B1667301) scaffold is a cornerstone in the design of high-performance ligands for transition metal catalysis, particularly for palladium-catalyzed reactions. The design principle revolves around creating sterically hindered and electron-rich phosphine (B1218219) ligands, where the biphenyl group provides the necessary bulk and conformational flexibility. These ligands, often referred to as biaryl phosphine ligands, are crucial for promoting challenging cross-coupling reactions. nih.govrsc.org
Derivatives of biphenyl-2-sulfonyl chloride are particularly relevant in creating water-soluble or specialized ligands. For instance, the sulfonyl group can be converted to a sulfonate, imparting water solubility and facilitating catalyst recovery in aqueous media. A prominent example is sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate (sSPhos). acs.org This ligand combines the classic biphenylphosphine structure, known for its high catalytic activity, with a sulfonate group that enhances its utility in greener solvent systems like water mixtures. acs.org
The effectiveness of these ligands stems from several factors:
Steric Bulk : The ortho-substituents on the biphenyl rings create a bulky environment around the metal center, which promotes the reductive elimination step in cross-coupling reactions and stabilizes the active catalytic species. nih.gov
Electron-Richness : The phosphine group, in conjunction with other substituents on the biphenyl frame, acts as a strong electron donor to the metal, facilitating the oxidative addition of challenging substrates like aryl chlorides. nih.govrsc.org
Coordination Versatility : Some derivatives, like thiosemicarbazones, can be synthesized and used as phosphane-free ligands, offering various coordination modes through nitrogen and sulfur atoms, which can be exploited in developing new catalysts. eie.gr
The development of these ligand systems has led to the creation of highly active and stable pre-catalysts that are now commercially available and widely used in both academic and industrial research. nih.gov
Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Derivatives of this compound play a critical role as ligands in several seminal cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for synthesizing biaryl compounds. rsc.org The performance of Suzuki-Miyaura couplings, especially with unreactive aryl chlorides, has been significantly improved by biaryl phosphine ligands derived from the biphenyl scaffold. rsc.orgacs.org The ligand sSPhos, a sulfonate derivative, has been shown to be highly effective in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid in an environmentally benign solvent system of N-hydroxyethylpyrrolidone (HEP) and water. acs.org The use of sSPhos leads to high turnover numbers and excellent product yields. acs.org
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides using sSPhos Ligand Data sourced from a study on sustainable cross-coupling reactions. acs.org
| Aryl Chloride Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorotoluene | Cs₂CO₃ | 100 | 1.5 | 98 |
| 4-Chloroanisole | Cs₂CO₃ | 100 | 2 | 98 |
| 4-Chlorobenzonitrile | K₂CO₃ | 100 | 0.5 | 99 |
| 2-Chlorotoluene | Cs₂CO₃ | 100 | 18 | 98 |
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is fundamental for creating substituted alkynes. mdpi.com This reaction traditionally requires a palladium catalyst, a copper(I) co-catalyst, and a phosphine ligand. mdpi.com Modern protocols aim to eliminate the need for the often-toxic copper co-catalyst. Ligands derived from the biphenyl sulfonyl chloride framework have been instrumental in advancing copper-free Sonogashira reactions. The sSPhos ligand, for example, facilitates the efficient coupling of aryl chlorides with phenylacetylene (B144264) in a HEP/water solvent system, achieving high yields without a copper co-catalyst. acs.org
Table 2: Copper-Free Sonogashira Coupling of Aryl Chlorides using sSPhos Ligand Data sourced from a study on sustainable cross-coupling reactions. acs.org
| Aryl Chloride Substrate | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorotoluene | TMG | 100 | 2 | 98 |
| 4-Chloroanisole | TMG | 100 | 2 | 97 |
| 4-Chlorobenzonitrile | Cs₂CO₃ | 80 | 0.5 | 99 |
| 2-Chlorotoluene | TMG | 100 | 18 | 98 |
(TMG = N,N,N′,N′-tetramethyl guanidine)
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. It is a versatile method for C-C bond formation due to the tolerance of organotin reagents to a wide variety of functional groups. rsc.org While specific catalytic systems using this compound derivatives are less commonly cited for the Stille reaction compared to Suzuki-Miyaura, the synthesis of biphenyls via this method is well-established, highlighting the broad applicability of palladium-catalyzed reactions for which biphenyl-based ligands are designed. rsc.orgresearchgate.net
Supramolecular Catalysis and Self-Organization
Supramolecular catalysis represents a sophisticated approach where non-covalent interactions are used to construct complex, self-assembled catalytic systems. mdpi.comrsc.org This field is inspired by enzymes, which use specific recognition and binding to achieve remarkable reaction rates and selectivity. mdpi.com The core principle involves the self-organization of molecular building blocks into larger architectures, such as capsules, cages, or networks, that can act as nanoreactors. rsc.orgbeilstein-journals.org These assemblies can influence a reaction by encapsulating substrates, stabilizing transition states, or pre-organizing reactants for a desired transformation. rsc.org
The biphenyl unit is a common motif in the construction of supramolecular structures due to its rigidity and potential for π-π stacking interactions. However, the direct application of this compound or its immediate derivatives in creating catalytically active supramolecular assemblies is an area that is not yet extensively documented. The potential exists for derivatives to self-assemble into functional systems, for example, through the coordination of sulfonate groups with metal ions to form metallosupramolecular cages. beilstein-journals.org Such structures could, in principle, encapsulate reactants and catalyze reactions within their confined cavities, but specific research demonstrating this for this compound derivatives is still emerging.
Organocatalytic Systems
Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. This field has grown into a major branch of catalysis, complementing traditional metal-based and enzymatic catalysis. While there are examples of reactions where sulfonyl chlorides act as substrates for organocatalysts, the use of this compound or its derivatives as the primary organocatalyst is not a widely reported application. nih.gov The development of organocatalytic systems based on this specific scaffold appears to be a nascent area of research.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| This compound | 2-PBS |
| Sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate | sSPhos |
| o-(di-tert-butylphosphino)biphenyl | - |
| o-(dicyclohexylphosphino)biphenyl | - |
| (2-amino-biphenyl)₂ (μ-OMs)₂Pd₂ | Buchwald Precatalyst |
| N-hydroxyethylpyrrolidone | HEP |
| N,N,N′,N′-tetramethyl guanidine | TMG |
| Phenylboronic acid | - |
| Phenylacetylene | - |
| 4-Chlorotoluene | - |
| 4-Chloroanisole | - |
| 4-Chlorobenzonitrile | - |
| 2-Chlorotoluene | - |
Advanced Spectroscopic and Analytical Characterization in Research
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Biphenyl-2-sulfonyl chloride displays characteristic absorption bands that confirm its structure. The most prominent of these are the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl chloride (S=O) group. These typically appear in the regions of 1370-1300 cm⁻¹ and 1190-1150 cm⁻¹, respectively. academicjournals.orgdavcollegekanpur.ac.in Additionally, the spectrum will show absorption bands characteristic of the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the sulfur-chlorine (S-Cl) bond also gives rise to a characteristic absorption, though it may be weaker and appear in the lower frequency region of the spectrum, often around 375 cm⁻¹. cdnsciencepub.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |
| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1190 - 1150 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |
| Sulfur-Chlorine (S-Cl) | Stretch | ~375 | Medium-Weak |
Mass Spectrometry (MS and EIMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular weight of approximately 252.72 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 252. sigmaaldrich.com Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed at m/z 254 with about one-third the intensity of the [M]⁺ peak. libretexts.org
Electron Ionization Mass Spectrometry (EIMS) not only determines the molecular weight but also provides structural information through the analysis of fragmentation patterns. scirp.org The fragmentation of this compound under EIMS conditions is expected to proceed through several predictable pathways. libretexts.orgnih.gov Common fragmentation events include the loss of the chlorine atom (Cl•) or the entire sulfonyl chloride group (•SO₂Cl). The cleavage of the bond between the two phenyl rings can also occur, leading to fragments corresponding to the individual phenyl or substituted phenyl cations.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Identity |
| [C₁₂H₉O₂SCl]⁺ | 252 | Molecular Ion (M⁺) |
| [C₁₂H₉O₂SCl]⁺ | 254 | M+2 Isotope Peak (for ³⁷Cl) |
| [C₁₂H₉O₂S]⁺ | 217 | [M - Cl]⁺ |
| [C₁₂H₉]⁺ | 153 | [M - SO₂Cl]⁺ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound like this compound. This destructive method provides the weight percentages of the constituent elements, which are then compared against the theoretical values calculated from its molecular formula. The molecular formula for this compound is C₁₂H₉ClO₂S. fluorochem.co.uksigmaaldrich.com Its molecular weight is approximately 252.72 g/mol . sigmaaldrich.com
In research, elemental analysis for carbon, hydrogen, sulfur, and chlorine is performed, and the experimental values are expected to be in satisfactory agreement with the calculated values to confirm the compound's identity and purity. academicjournals.org For this compound, the theoretical elemental composition is a crucial benchmark for purity assessment.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 57.04% |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.60% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.03% |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.66% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.69% |
| Total | 252.73 | 100.00% |
Chromatographic Techniques for Analysis and Purification
Chromatography is an indispensable tool in the study of this compound, enabling its separation, identification, and quantification. Various chromatographic methods are employed to monitor reaction progress, assess purity, and isolate the compound from complex mixtures.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. wisc.edu In the synthesis involving this compound, TLC allows researchers to track the consumption of starting materials and the formation of the desired product. wisc.edu The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) on a plate) and a mobile liquid solvent phase. wisc.edu For instance, in reactions involving complex biphenyl (B1667301) derivatives, TLC analysis can show the separation of diastereomers, which are indicated by different Retention Factor (Rf) values. kobe-u.ac.jp The separated compounds are visualized on the TLC plate, often using UV light, providing a qualitative assessment of the reaction mixture's composition at any given time. epfl.ch
Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust technique for the quantitative analysis of volatile compounds like sulfonyl chlorides. rsc.org In a typical setup, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, such as an RTX-5MS. rsc.org The separation is based on the compound's boiling point and affinity for the stationary phase.
For quantitative measurements, an internal standard, such as biphenyl, is often used. rsc.org By comparing the peak area of this compound to that of the known concentration of the internal standard, its precise quantity in a sample can be determined. rsc.org The detector measures the ions produced when the compound is burned in a hydrogen-air flame, generating a signal proportional to the amount of substance present. science.gov
Table 2: Typical GC-FID Parameters for Sulfonyl Chloride Analysis
| Parameter | Value/Description | Source |
| Column | RTX-5MS (30 m × 0.25 mm ID × 0.25 µm) | rsc.org |
| Carrier Gas | Helium | rsc.org |
| Injector Temperature | 280 °C | rsc.org |
| Oven Program | Initial 50 °C (1 min), ramp at 25 °C/min to 300 °C, hold for 4 min | rsc.org |
| Detector | Flame Ionization Detector (FID) | rsc.org |
| Internal Standard | Biphenyl | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. omicsonline.org It is a primary method for confirming the identity of this compound in a sample. After separation on the GC column under conditions similar to GC-FID, the eluted compound enters the mass spectrometer. rsc.org The molecule is ionized, typically by electron impact, causing it to fragment into characteristic pieces. rsc.org
The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. innovareacademics.in This spectrum can be compared to reference spectra in databases like the NIST Chemistry WebBook for positive identification. For sulfonyl chlorides, specific fragment ions are monitored to confirm the structure. omicsonline.orginnovareacademics.in
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. restek.com For compounds like this compound and its derivatives, reversed-phase HPLC is common, often using a stationary phase like a Biphenyl or C18 column. restek.com The Biphenyl stationary phase, in particular, offers heightened selectivity and retention for aromatic compounds that are difficult to resolve on other phases. restek.com
A mobile phase, typically a mixture of water and an organic solvent like acetonitrile, carries the sample through the column. nih.gov By using a gradient system where the solvent composition changes over time, complex mixtures can be effectively separated. nih.gov HPLC is also crucial for isolating highly pure samples for further analysis and for separating chiral derivatives of biphenyl compounds when coupled with a chiral stationary phase. kobe-u.ac.jp
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. pdx.edu When a beam of X-rays strikes a crystal of this compound, the atoms in the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement. pdx.edu This diffraction pattern is unique to the specific crystal structure.
By analyzing the angles and intensities of the diffracted beams, researchers can apply Bragg's Law to calculate the unit-cell parameters (the dimensions of the basic repeating structural unit), the space group (the crystal's symmetry), and the exact positions of each atom. pdx.edu While direct crystallographic data for this compound is not widely published, studies on structurally similar compounds, such as derivatives of biphenyl sulfonates and complexes of biphenyl-2-sulfinic acid, have been performed. nih.govmdpi.com These analyses reveal detailed structural information, including bond angles, bond lengths, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. kobe-u.ac.jpmdpi.com For example, analyses of related compounds have identified monoclinic crystal systems with specific space groups like P2₁/c. mdpi.com
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. libretexts.orgmasterorganicchemistry.com The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and provide valuable information about the molecule's structure, particularly its system of conjugated π-electrons. libretexts.org
The absorption of energy in the UV-Vis range (typically 200-800 nm) primarily excites electrons in π (pi) bonding orbitals and n (non-bonding) orbitals. libretexts.orgbspublications.net The main electronic transitions observed for organic compounds containing unsaturated groups and heteroatoms are π → π* (pi to pi star) and n → π* (n to pi star) transitions. matanginicollege.ac.in The π → π* transitions are generally more intense (higher molar absorptivity, εmax) and occur from a bonding π orbital to an anti-bonding π* orbital. matanginicollege.ac.in The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital, are typically less intense. libretexts.org
The core structure of this compound is the biphenyl moiety, which is a chromophore—a covalently unsaturated group that absorbs UV light. bspublications.net Biphenyl itself exhibits strong absorption in the UV region due to π → π* transitions within its conjugated system of two phenyl rings. Research shows that biphenyl in ethanol (B145695) has a primary absorption maximum (λmax) at approximately 250-252 nm with a high molar absorptivity (εmax) of around 19,000 L·mol⁻¹·cm⁻¹. bspublications.netmatanginicollege.ac.in This intense absorption is characteristic of the conjugated π system.
The introduction of a substituent onto the biphenyl rings can cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, and can also affect the absorption intensity (hyperchromic or hypochromic effect). bspublications.net The -SO₂Cl (sulfonyl chloride) group on one of the phenyl rings in this compound acts as a substituent. While the sulfur atom has non-bonding electrons, the strong electron-withdrawing nature of the sulfonyl group can influence the energy of the π orbitals of the biphenyl system. This interaction modifies the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby shifting the λmax. For instance, studies on related sulfonamide ligands show characteristic high-energy bands between 200-300 nm attributed to these intra-ligand π→π* and n→π* transitions. researchgate.net The steric hindrance caused by the bulky sulfonyl chloride group at the 2-position can also force the phenyl rings to twist out of planarity, which may decrease the conjugation and lead to a hypsochromic shift and a hypochromic effect, as observed in 2,2'-disubstituted biphenyls. bspublications.net
The table below summarizes the characteristic electronic transitions for the parent biphenyl structure and the expected transitions for this compound based on the influence of the sulfonyl chloride group.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (εmax, L·mol⁻¹·cm⁻¹) | Transition Type | Reference/Comment |
|---|---|---|---|---|---|
| Biphenyl | Ethanol | ~251 | ~19,000 | π → π | Represents the core conjugated system. bspublications.netmatanginicollege.ac.in |
| This compound | Methanol/Ethanol | ~240-255 | ~10,000-15,000 | π → π | Expected primary transition. Position and intensity may be altered due to electronic and steric effects of the -SO₂Cl group. |
| This compound | Methanol/Ethanol | ~280-300 | Low | n → π* | Possible weak transition involving non-bonding electrons on oxygen and/or sulfur atoms. researchgate.net |
Atomic Absorption Methods for Metal Complex Characterization
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique used for the quantitative determination of individual metallic elements. derpharmachemica.com In the context of this compound research, AAS is not used to analyze the compound itself, but rather to characterize metal complexes formed by ligands derived from it. This compound can be readily converted into various ligands (e.g., sulfonamides, hydrazides) that can coordinate with metal ions to form stable complexes. academicjournals.orgdergipark.org.tr AAS is an essential tool for confirming the stoichiometry of these metal complexes by accurately measuring the concentration of the metal ion. dntb.gov.ua
The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. The sample, which is a solution of the metal complex, is first introduced into a high-temperature atomizer (typically a flame or a graphite (B72142) furnace) to break the chemical bonds and produce a population of free, ground-state atoms of the metal of interest. derpharmachemica.com A light source, a hollow-cathode lamp containing the same metal being analyzed, emits radiation at wavelengths characteristic of that element. This light is passed through the atomized sample, and the ground-state atoms absorb the radiation, promoting electrons to an excited state. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the metal atoms in the sample.
The standard procedure for characterizing a metal complex of a this compound derivative using AAS involves several steps:
Digestion: A precisely weighed amount of the purified metal complex is digested using a strong acid (e.g., concentrated hydrochloric or nitric acid) to break down the organic ligand and release the metal ion into the solution. derpharmachemica.com
Dilution: The resulting solution is carefully diluted to a known volume with a suitable solvent, typically deionized water, to bring the metal concentration into the optimal working range of the instrument. derpharmachemica.com
Calibration: A series of standard solutions containing known concentrations of the metal ion are prepared and analyzed to generate a calibration curve, which plots absorbance versus concentration.
Analysis: The absorbance of the digested sample solution is measured, and its metal concentration is determined by interpolating from the calibration curve.
This experimentally determined metal percentage is then compared to the theoretical percentage calculated for the proposed structure of the complex, thereby confirming the metal-to-ligand ratio. dergipark.org.tr
The following interactive table illustrates a representative calibration dataset for the determination of copper in a hypothetical Cu(II) complex of a ligand derived from this compound.
| Standard Solution | Cu(II) Concentration (mg/L) | Absorbance (at 324.7 nm) |
|---|---|---|
| Blank | 0.0 | 0.001 |
| Standard 1 | 1.0 | 0.095 |
| Standard 2 | 2.0 | 0.192 |
| Standard 3 | 3.0 | 0.287 |
| Standard 4 | 4.0 | 0.381 |
| Digested Complex Sample | Unknown | 0.241 |
Based on the calibration data, the absorbance of 0.241 for the sample would correspond to a concentration of approximately 2.5 mg/L in the analyzed solution, which would then be used to calculate the percentage of copper in the original solid complex.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. While specific DFT studies on biphenyl-2-sulfonyl chloride are sparse in the literature, the methodology has been applied to its derivatives to elucidate their properties.
In a study on biphenyl (B1667301) sulfonamide derivatives synthesized from this compound, the molecular structures were optimized using DFT with the B3LYP method and a 6-31G+(d,p) basis set prior to molecular docking studies. This optimization is a critical step to obtain a low-energy conformation of the ligand, which is then used to predict its binding to a biological target. angenechemical.com
DFT calculations can provide a wealth of information, including optimized geometries (bond lengths and angles), electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP) maps. For instance, in a study of fluorinated aryl derivatives, DFT computations at the B3LYP/6–311++G(d,p) level were used to understand key electronic properties. nist.gov The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests a more reactive species.
The table below shows some computed properties for this compound available from public databases.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 252.72 g/mol | nih.gov |
| XLogP3 | 3.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 252.0011784 Da | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. While no specific MD simulation studies on this compound were found, the technique has been applied to related structures, such as other biphenyl derivatives and sulfonamides.
For example, a computational study on chlorinated biphenyls utilized molecular dynamics simulations to refine conformational searches. researchgate.net Such studies are important for understanding how different substitution patterns affect the molecule's preferred shape and flexibility. The biphenyl core can adopt various twisted conformations, and the degree of this twist is a balance between electronic conjugation, which favors a planar structure, and steric hindrance, which favors a non-planar one.
In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex predicted by molecular docking. For instance, MD simulations of N-sulfonamide tetrahydroquinoline derivatives bound to their target protein helped to identify key interactions and the conformational states responsible for their biological activity. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and the role of solvent molecules in the binding process. The CHARMM General Force Field (CGenFF) has been extended to include sulfonyl-containing compounds, which facilitates such biomolecular simulations. researchgate.net
Prediction of Binding Mechanisms (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand their potential mechanisms of action. Several studies have utilized molecular docking to investigate the binding of biphenyl sulfonamide derivatives, which are synthesized from this compound.
In one such study, a series of novel biphenyl sulfonamide derivatives were synthesized and subjected to in silico molecular docking studies against dihydropteroate (B1496061) synthase (DHPS) and human carbonic anhydrase II (hCA II). angenechemical.comnih.gov The goal was to predict their binding mechanisms and to identify potential inhibitors for treating bacterial infections and glaucoma, respectively. angenechemical.comnih.gov The docking results help to rationalize the observed biological activities and to guide the design of more potent inhibitors.
Another research effort focused on the design and synthesis of novel biphenylsulfonamide derivatives as selective antagonists for the AT2 receptor. nih.govsigmaaldrich.com Molecular docking studies were integral to this work, helping to understand the binding affinity and functional activity of the synthesized compounds. nih.govsigmaaldrich.com The docking results revealed that hydrophobic interactions are a key factor for the high affinity of these compounds to the AT2 receptor. nih.gov
The general procedure in these studies involves preparing the 3D structure of the ligand (the biphenyl sulfonamide derivative) and the protein receptor. The ligand is then placed into the active site of the receptor, and a scoring function is used to estimate the binding affinity for different binding poses. The results are typically visualized to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.
Environmental and Toxicological Research
Formation of Sulfonated-Polychlorinated Biphenyls (Sulfonated-PCBs)
Sulfonated-polychlorinated biphenyls (S-PCBs) are a class of PCB metabolites that have been discovered in environmental samples. nih.gov Their formation can occur through both environmental degradation of parent PCBs and targeted laboratory synthesis.
Environmental Formation: Initial research has provided the first evidence that S-PCBs and hydroxy-sulfonated-PCBs can be formed in the environment. researchgate.net A study demonstrated that various microbial inocula, including those from plant leaves and PCB-contaminated sites, could generate these metabolites from parent PCB congeners. researchgate.net This suggests that microbial degradation is a potential pathway for the natural formation of these sulfonated compounds. researchgate.net
Laboratory Synthesis: The synthesis of pure S-PCB standards is critical for accurate quantification in environmental matrices and for conducting toxicological studies. nih.gov However, the process presents significant challenges. The selection of the starting PCB congener is a crucial factor in the success of the synthesis. nih.gov For example, attempts to synthesize a sulfonated derivative from PCB-153 resulted primarily in a side compound. nih.gov In contrast, a successful two-step procedure was developed using PCB-155, a symmetric congener with chlorine atoms at all ortho positions. nih.gov This method involves an initial chlorosulfonylation followed by the hydrolysis of the resulting chlorosulfonyl intermediate to yield the target S-PCB. nih.gov
Other studies have investigated the direct sulfonation of various PCB congeners using oleum. bakhtiniada.ru This research found that the sulfonation of PCBs with chlorine atoms in both aromatic rings can be accompanied by the formation of polychlorodibenzothiophene S,S-dioxides as side products. bakhtiniada.ru
Table 1: Comparison of Formation Methods for Sulfonated-PCBs
| Formation Method | Reactants/Conditions | Key Findings | Reference |
|---|---|---|---|
| Environmental | Microbial Inocula, Parent PCB Congeners | Demonstrated that S-PCBs and OH-S-PCBs can be formed by microbial action in the environment. | researchgate.net |
| Laboratory Synthesis | PCB-155, Chlorosulfonic acid, then Hydrolysis | Successful two-step synthesis of a pure S-PCB standard; highlighted the importance of the starting congener. | nih.gov |
| Laboratory Synthesis | PCB-153, Sulfonation attempt | Unsuccessful, yielded a side-compound as the major species. | nih.gov |
| Laboratory Synthesis | PCB Congeners, Oleum | Sulfonation is possible but can lead to side products like polychlorodibenzothiophene S,S-dioxides. | bakhtiniada.ru |
Environmental Fate and Mobility in Water
The environmental behavior of biphenyl-2-sulfonyl chloride itself is distinct from its sulfonated derivatives. As a reactive sulfonyl chloride, it is expected to hydrolyze rapidly in the presence of water and is therefore unlikely to persist in its original form in aquatic environments. fishersci.comnih.gov Consequently, research on environmental fate focuses on the more stable S-PCB metabolites.
S-PCBs possess significantly different physicochemical properties than their parent PCB compounds. nih.govnih.gov The addition of the sulfonic acid group increases the polarity of the molecule. nih.gov This increased polarity is predicted to result in higher mobility in water compared to the highly lipophilic parent PCBs, which tend to adsorb to sediment and bioaccumulate in fatty tissues. nih.gov
A 2023 study provided the first experimental evidence on the environmental fate of these metabolites, investigating their soil partition coefficients, degradation, and bioaccumulation potential. nih.gov The research confirmed that S-PCBs and OH-S-PCBs have different partitioning behaviors than parent PCBs and explored their uptake in plants and earthworms. nih.gov The study also highlighted the need for specific analytical methods to extract and concentrate these polar chemicals from water. nih.gov
Table 2: Property Comparison of Parent PCBs vs. Sulfonated-PCBs
| Property | Parent Polychlorinated Biphenyls (PCBs) | Sulfonated-Polychlorinated Biphenyls (S-PCBs) | Reference |
|---|---|---|---|
| Polarity | Nonpolar, Lipophilic | More Polar, Hydrophilic characteristics | nih.gov |
| Mobility in Water | Low | High (estimated and observed) | nih.gov |
| Environmental Behavior | Bioaccumulates in lipids, adsorbs to sediment | More likely to remain dissolved and be transported in water | nih.gov |
| Analytical Extraction | Analyzed via GC-MS | Requires different methods (e.g., LC-MS/MS) due to polarity | nih.gov |
Ecotoxicological and Toxicological Characteristics of Derivatives
The ecotoxicological and toxicological profiles of S-PCBs are largely uncharacterized. nih.gov A primary obstacle to this research has been the absence of single, pure analytical standards, which are necessary to conduct accurate toxicity assessments. nih.gov However, studies on related sulfur-containing PCB metabolites, such as sulfated and methylsulfonyl derivatives, provide insight into potential toxicological mechanisms.
Endocrine Disruption: Research on sulfated PCB metabolites has shown them to be high-affinity ligands for transthyretin (TTR), a key transport protein for thyroid hormones. uiowa.edu The binding of these metabolites to TTR can displace the natural hormone, l-thyroxine, suggesting a potential mechanism for PCB-induced thyroid disruption. uiowa.edu Similarly, methylsulfonyl-PCBs are also implicated in endocrine disruption, possibly by interfering with thyroid hormone transport.
Metabolic Stability and Bioaccumulation: The sulfonyl group is generally less susceptible to oxidative metabolism compared to hydroxyl groups. This suggests that sulfonylated PCB derivatives may have longer environmental and biological half-lives. Evidence of bioaccumulation has been observed in wildlife. One study detected methyl sulfonyl metabolites of PCBs (MeSO₂-PCBs) in the liver of harbor porpoises, with concentrations ranging from 39 to 4221 ng/g lipid weight. acs.org
Table 3: Toxicological Research Findings on Sulfur-Containing PCB Derivatives
| Derivative Class | Finding | Implication | Reference |
|---|---|---|---|
| Sulfated-PCBs | High-affinity ligands for the thyroid hormone transport protein transthyretin (TTR). | Potential for thyroid hormone system disruption. | uiowa.edu |
| Methylsulfonyl-PCBs | Implicated in endocrine disruption; interfere with thyroid hormone transport. | Potential for adverse effects on the endocrine system. | |
| Methylsulfonyl-PCBs | Less prone to oxidative metabolism compared to other metabolites. | May have longer environmental and biological half-lives. |
| Methylsulfonyl-PCBs | Detected in the liver of harbor porpoises at concentrations up to 4221 ng/g lipid weight. | Demonstrates bioaccumulation in marine mammals. | acs.org |
Q & A
Q. Q1: What are the standard synthetic routes for preparing biphenyl-2-sulfonyl chloride, and how can purity be verified experimentally?
Methodological Answer: this compound is typically synthesized via sulfonation of biphenyl followed by chlorination. A validated method involves reacting biphenyl with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonic acid intermediate, which is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative . Purity Verification:
- Elemental Analysis : Compare calculated and observed C, H, N, S, and Cl percentages (e.g., Calculated: C 61.80%, H 4.72%; Observed: C 62.20%, H 4.91%) .
- Spectroscopic Techniques : IR spectroscopy (e.g., SO₂ peaks at 1330 cm⁻¹ and 1170 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups and structural integrity .
Q. Q2: How should experimental procedures for this compound reactions be documented to ensure reproducibility?
Methodological Answer: Follow the Beilstein Journal of Organic Chemistry guidelines:
- Detailed Reaction Conditions : Include solvent, temperature, time (e.g., "refluxed in benzene at 80°C for 24 hours") .
- Characterization Data : Provide spectral peaks, elemental analysis, and melting points (e.g., "mp 135–136°C from dilute ethanol") .
- Supporting Information : For multi-step syntheses, submit extended datasets (e.g., chromatograms, kinetic studies) as supplementary files .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported reactivity of this compound with amines?
Methodological Answer: Discrepancies in reactivity (e.g., variable yields in sulfonamide formation) may arise from:
- Steric Effects : Bulky amines (e.g., tert-butylamine) may hinder nucleophilic attack at the sulfonyl center.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents like benzene .
Systematic Approach :
Replicate conflicting studies under identical conditions.
Use kinetic monitoring (e.g., in situ IR) to track reaction progress.
Apply multivariate analysis (e.g., Design of Experiments) to isolate variables .
Q. Q4: What strategies are recommended for studying the hydrolytic stability of this compound in aqueous environments?
Methodological Answer:
- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–12 to identify stability thresholds.
- Activation Energy Calculation : Perform Arrhenius studies at 25–60°C to model shelf-life under storage conditions.
- Competing Pathways : Use isotopic labeling (e.g., D₂O) to distinguish hydrolysis from sulfonate formation .
Q. Q5: How can this compound be incorporated into polymer-supported reagents for catalytic applications?
Methodological Answer:
- Immobilization : Covalent attachment to polystyrene resins via nucleophilic substitution (e.g., using aminomethylated beads).
- Activity Testing : Compare turnover frequency (TOF) and leaching rates (via ICP-MS for sulfur detection) against homogeneous analogs.
- Reusability : Conduct 5–10 reaction cycles to assess catalyst degradation .
Data Contradiction Analysis
Q. Q6: How should researchers address inconsistencies in reported melting points for this compound derivatives?
Methodological Answer:
- Purity Verification : Recrystallize samples from multiple solvents (e.g., ethanol, hexane) and compare melting ranges.
- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms.
- Cross-Lab Validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate calibration) .
Research Design and Literature Review
Q. Q7: What systematic approaches are recommended for reviewing existing studies on this compound?
Methodological Answer:
- Boolean Search Strategy : Use terms like "(this compound) AND (synthesis OR reactivity)" across PubMed, SciFinder, and Reaxys .
- Data Extraction : Tabulate key parameters (e.g., yield, conditions) from primary literature (see Table 1 ).
- Evidence Mapping : Classify studies by application (e.g., medicinal chemistry, materials science) to identify research gaps .
Q. Table 1: Literature Review Template
| Study ID | Reaction Type | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Sulfonamide | Benzene | 80 | 71.4 | |
| 2 | Hydrolysis | H₂O | 25 | 95 |
Ethical and Reporting Standards
Q. Q8: How should researchers ethically report this compound toxicity data?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
